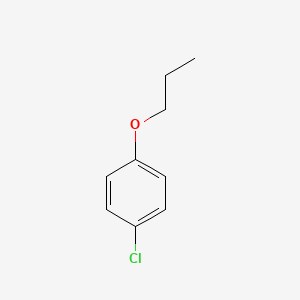

1-Chloro-4-propoxybenzene

Description

1-Chloro-4-propoxybenzene (CAS: 33382-58-0) is an aromatic ether with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol . Structurally, it consists of a benzene ring substituted with a chlorine atom at the 1-position and a propoxy group (-O-CH₂CH₂CH₃) at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly for synthesizing fluorescent pigments like diketopyrrolopyrrole derivatives, where substituent variations on the benzene ring modulate electronic properties .

The synthesis of such alkoxybenzene derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds like 1,4-bis(3-chloropropoxy)benzene are synthesized by reacting dihydroxybenzene with halogenated alkanes in the presence of a base (e.g., potassium carbonate) under reflux conditions .

Properties

IUPAC Name |

1-chloro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDHIUFCIMLKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-propoxybenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

- Substituted benzene derivatives.

- Aldehydes and carboxylic acids from oxidation.

- Cyclohexane derivatives from reduction .

Scientific Research Applications

Chemical Synthesis

1-Chloro-4-propoxybenzene is primarily utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules. The following table summarizes some of the key reactions involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom can be replaced by nucleophiles such as amines or hydroxides, forming new compounds. |

| Electrophilic Aromatic Substitution | The propoxy group can direct electrophiles to ortho and para positions on the aromatic ring. |

| Reduction | The chloro group can be reduced to form the corresponding alkane, enhancing the compound's utility. |

Biological Research

In biological contexts, this compound has been investigated for its potential roles in enzyme studies and drug development. Its ability to interact with biological targets makes it a candidate for pharmacological research. Notable applications include:

- Enzyme Mechanism Studies : The compound can serve as a substrate or inhibitor in studying enzyme kinetics.

- Drug Development : Researchers are exploring its derivatives for potential therapeutic effects against various diseases.

Industrial Applications

The industrial applications of this compound are diverse, particularly in the production of specialty chemicals and materials. Key areas include:

- Manufacturing of Specialty Chemicals : It is used as a building block for synthesizing agrochemicals and pharmaceuticals.

- Polymer Production : The compound can be polymerized to create materials with specific properties suitable for coatings and adhesives.

Case Studies

- Synthesis of Pharmaceutical Intermediates : A study demonstrated the use of this compound in synthesizing a key intermediate for an anti-inflammatory drug, showcasing its relevance in medicinal chemistry.

- Enzyme Inhibition Research : Research published in a peer-reviewed journal highlighted how derivatives of this compound could inhibit specific enzyme pathways involved in cancer progression, indicating potential therapeutic applications.

- Industrial Chemical Production : A case study from a chemical manufacturing plant illustrated the efficiency of using this compound as an intermediate in producing agrochemicals, improving yield and reducing waste.

Mechanism of Action

The mechanism of action of 1-chloro-4-propoxybenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Halogen and Backbone Modifications

- Halogen Replacement :

- Backbone Complexity: Biphenyl derivatives (e.g., 4-Bromo-4'-propoxy-1,1'-biphenyl) exhibit extended conjugation, broadening their use in liquid crystals and organic semiconductors compared to monosubstituted benzenes .

Biological Activity

1-Chloro-4-propoxybenzene (C9H11ClO) is an organic compound that has garnered attention in various fields, particularly due to its biological activity and potential implications for human health and the environment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H11ClO

- Molecular Weight : 172.64 g/mol

- Melting Point : 83 °C

- Solubility in Water : 243 mg/L at 20 °C

- Vapor Pressure : 8.5 Pa at 20 °C

These properties indicate that the compound is a chlorinated aromatic hydrocarbon, which may influence its biological interactions.

Toxicity and Metabolism

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. Key findings include:

- Acute Toxicity : The oral LD50 for male rats is reported between 294 and 694 mg/kg body weight (bw), while for female rats it ranges from 565 to 664 mg/kg bw. Symptoms of acute exposure include cyanosis, vomiting, and headaches .

- Metabolic Pathways : In vivo studies have shown that the compound undergoes several transformations, including nitro-group reduction and glutathione conjugation. Notably, significant metabolites identified include N-acetyl-S-(4-nitrophenyl)-L-cysteine and 4-chloroaniline .

Mutagenicity and Carcinogenicity

This compound has been evaluated for its mutagenic potential:

- Mutagenicity Tests : It induced reverse mutations in bacteria and chromosomal aberrations in vitro at high doses. However, it was not mutagenic in mammalian cells in vitro .

- Carcinogenic Potential : Long-term studies have shown an increased incidence of interstitial cell tumors in testes of rats; however, these findings were deemed not compound-related according to historical control data .

Occupational Exposure

A significant case study involved workers exposed to this compound through inhalation. Following exposure, urinary metabolites were analyzed, revealing major metabolites like N-acetyl-S-(4-nitrophenyl)-L-cysteine . This study underscores the importance of monitoring occupational exposure to chlorinated compounds.

Environmental Impact

Research has also indicated that this compound can persist in the environment, affecting aquatic life due to its moderate solubility and vapor pressure. The compound's potential for bioaccumulation necessitates further investigation into its ecological impacts .

Summary of Toxicological Data

| Study Type | Result |

|---|---|

| Oral LD50 (Male Rats) | 294 - 694 mg/kg bw |

| Oral LD50 (Female Rats) | 565 - 664 mg/kg bw |

| Acute Symptoms | Cyanosis, vomiting, headache |

| Major Metabolites Identified | N-acetyl-S-(4-nitrophenyl)-L-cysteine |

| Mutagenicity | Positive in bacteria; negative in mammals |

Exposure Routes and Effects

| Exposure Route | Observed Effects |

|---|---|

| Inhalation | Methaemoglobinaemia, tissue damage |

| Skin | Slight irritation |

| Eye | Reversible irritation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.